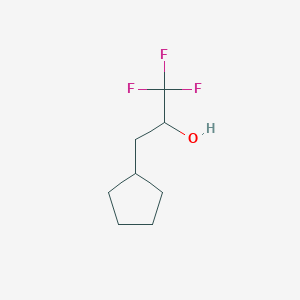
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C8H13F3O and a molecular weight of 182.18 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a trifluoropropanol moiety, making it a unique structure in the realm of fluorinated alcohols.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclopentylmagnesium bromide with 1,1,1-trifluoroacetone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like diethyl ether or tetrahydrofuran (THF) to prevent moisture interference. The reaction mixture is then quenched with water and the product is extracted using organic solvents .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetone, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether
Major Products Formed:
Oxidation: 3-Cyclopentyl-1,1,1-trifluoropropan-2-one.
Reduction: 3-Cyclopentyl-1,1,1-trifluoropropane.
Substitution: 3-Cyclopentyl-1,1,1-trifluoropropyl chloride or bromide
科学的研究の応用
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
作用機序
The mechanism of action of 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research .
類似化合物との比較
1,1,1-Trifluoro-2-propanol: A simpler analog with similar reactivity but lacking the cyclopentyl group.
3-Amino-1,1,1-trifluoropropan-2-ol: Contains an amino group instead of a cyclopentyl group, offering different reactivity and applications
Uniqueness: 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a cyclopentyl group and a trifluoromethyl group, which confer distinct steric and electronic properties. This combination enhances its utility in the synthesis of complex molecules and its potential as a bioactive compound .
生物活性
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H13F3O |
| Molecular Weight | 196.19 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C(C(F)(F)F)O)C1CCCC1 |
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentyl derivatives with trifluoroacetaldehyde. The process can be optimized through various reaction conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .
Anticancer Effects
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Preclinical studies have evaluated its effects on cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound demonstrated cytotoxicity through induction of apoptosis and modulation of cell cycle progression. Specifically, it was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Membrane Disruption : The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to integrate into lipid membranes and disrupt their integrity.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial efficacy of various trifluorinated alcohols, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study concluded that the unique structure of trifluorinated compounds contributes to their enhanced antimicrobial properties .
Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of this compound in MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that at higher concentrations, there was a significant increase in early and late apoptotic cells compared to control groups .
特性
分子式 |
C8H13F3O |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
3-cyclopentyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-6-3-1-2-4-6/h6-7,12H,1-5H2 |
InChIキー |
GCOOFJUSEUHJKO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















